2-Bromo-5,6-dimethoxy-3-nitropyridine

Overview

Description

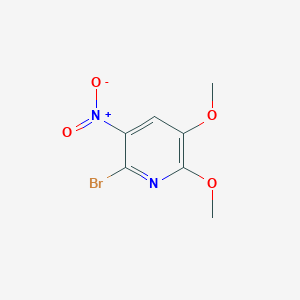

2-Bromo-5,6-dimethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7BrN2O4 It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine typically involves the bromination of 5,6-dimethoxy-3-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethoxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 2-bromo-5,6-dimethoxy-3-aminopyridine.

Oxidation: Formation of 2-bromo-5,6-dimethoxy-3-pyridinecarboxylic acid.

Scientific Research Applications

2-Bromo-5,6-dimethoxy-3-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethoxy-3-nitropyridine depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-nitropyridine: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain substitution reactions.

5,6-Dimethoxy-3-nitropyridine:

2-Bromo-3-nitropyridine: Lacks the methoxy groups, which may influence its solubility and chemical behavior.

Uniqueness

2-Bromo-5,6-dimethoxy-3-nitropyridine is unique due to the combination of bromine, methoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.

Biological Activity

2-Bromo-5,6-dimethoxy-3-nitropyridine is a pyridine derivative characterized by the presence of bromine, methoxy, and nitro functional groups. Its unique structure imparts notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₇BrN₂O₄

- Molecular Weight : 233.04 g/mol

- CAS Number : 79491-48-8

The biological activity of this compound is primarily attributed to its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups contribute to the compound’s binding affinity towards various molecular targets such as enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar compounds have shown antifungal properties with MIC values around 12.5 µg/mL against Candida albicans .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects:

- Cell Line Studies : In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), the compound demonstrated cytotoxicity with IC₅₀ values indicating significant growth inhibition .

- Mechanism of Action : The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase, which was confirmed through Western blot analyses showing upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like BCL-2 .

Study 1: Antimicrobial Efficacy

A study conducted by Brycki et al. focused on synthesizing derivatives of pyridine compounds and evaluating their antimicrobial activity. The results showed that derivatives with similar structures to this compound exhibited potent antibacterial effects against both Bacillus subtilis and Pseudomonas aeruginosa, supporting the compound's potential in developing new antimicrobial agents .

Study 2: Anticancer Potential

In a comparative study published in MDPI, researchers evaluated the anticancer properties of several pyridine derivatives, including this compound. The compound was found to significantly inhibit cell proliferation in multiple cancer cell lines with IC₅₀ values lower than those of established chemotherapeutics like Doxorubicin .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |

|---|---|---|---|

| This compound | Br, Methoxy, Nitro | 6.25 - 12.5 µg/mL | <10 µM |

| 2-Bromo-5-nitropyridine | Br, Nitro | Not specified | Not specified |

| 5,6-Dimethoxy-3-nitropyridine | Methoxy, Nitro | Not specified | Not specified |

Properties

IUPAC Name |

2-bromo-5,6-dimethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4/c1-13-5-3-4(10(11)12)6(8)9-7(5)14-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBNYAYTCCNKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509115 | |

| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-48-8 | |

| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.